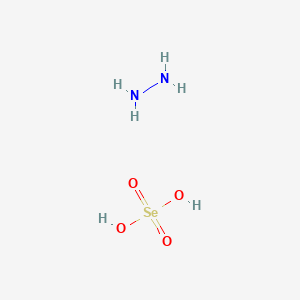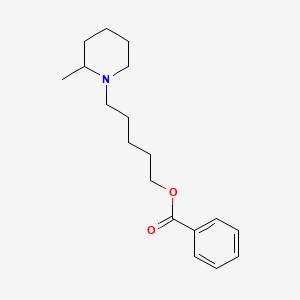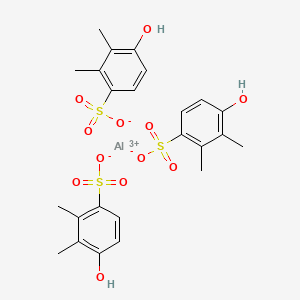
Aluminum hydroxydimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum hydroxydimethylbenzenesulfonate is a chemical compound that combines aluminum with hydroxydimethylbenzenesulfonate
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of aluminum hydroxydimethylbenzenesulfonate typically involves the reaction of aluminum salts with hydroxydimethylbenzenesulfonate under controlled conditions. One common method is the precipitation method, where aluminum ions are exposed to hydroxydimethylbenzenesulfonate in an aqueous solution, leading to the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale precipitation processes, where the reaction conditions such as pH, temperature, and agitation rates are carefully controlled to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Aluminum hydroxydimethylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of aluminum oxide and other by-products.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into different aluminum-containing species.
Substitution: Substitution reactions can occur where the hydroxydimethylbenzenesulfonate group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used to achieve substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide, while reduction can produce different aluminum hydrides .
Aplicaciones Científicas De Investigación
Aluminum hydroxydimethylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Biology: The compound is studied for its potential use in biological systems, such as drug delivery and imaging agents.
Medicine: Research is ongoing to explore its use in medical applications, including as an adjuvant in vaccines and in the treatment of certain diseases.
Industry: It is utilized in industrial processes, such as water treatment and as a component in specialty materials .
Mecanismo De Acción
The mechanism of action of aluminum hydroxydimethylbenzenesulfonate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various proteins and enzymes, affecting their activity and function.
Pathways Involved: It may influence signaling pathways related to inflammation, immune response, and cellular metabolism .
Comparación Con Compuestos Similares
Aluminum Hydroxide: Commonly used as an antacid and in vaccine adjuvants.
Aluminum Chloride: Used in various industrial applications, including as a catalyst in organic synthesis.
Aluminum Sulfate: Widely used in water treatment and as a mordant in dyeing processes .
Propiedades
Número CAS |
84962-61-8 |
|---|---|
Fórmula molecular |
C24H27AlO12S3 |
Peso molecular |
630.6 g/mol |
Nombre IUPAC |
aluminum;4-hydroxy-2,3-dimethylbenzenesulfonate |
InChI |
InChI=1S/3C8H10O4S.Al/c3*1-5-6(2)8(13(10,11)12)4-3-7(5)9;/h3*3-4,9H,1-2H3,(H,10,11,12);/q;;;+3/p-3 |
Clave InChI |
CMAOZOCUMJRMOJ-UHFFFAOYSA-K |
SMILES canónico |
CC1=C(C=CC(=C1C)S(=O)(=O)[O-])O.CC1=C(C=CC(=C1C)S(=O)(=O)[O-])O.CC1=C(C=CC(=C1C)S(=O)(=O)[O-])O.[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)
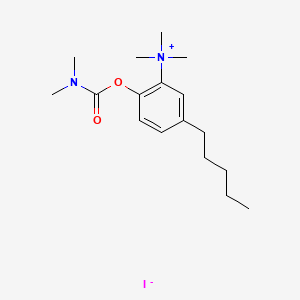
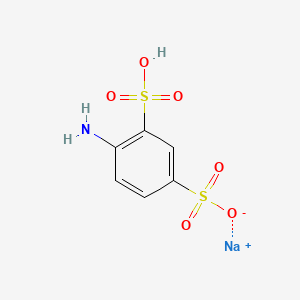
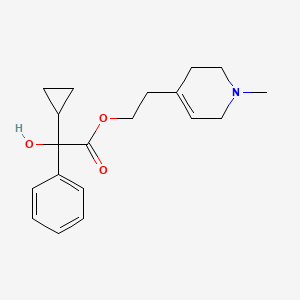
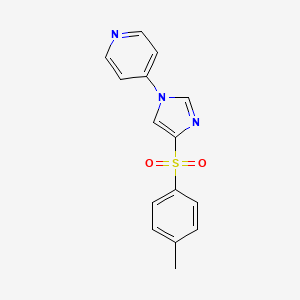
![3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate](/img/structure/B13773137.png)
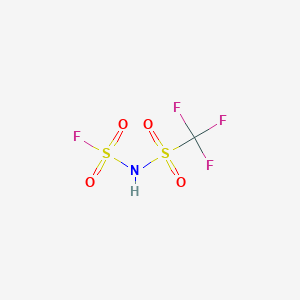
![9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]-](/img/structure/B13773156.png)

![(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride](/img/structure/B13773171.png)

